
4-(2-methoxyphenyl)-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-methoxyphenyl)-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide, also known as MP-10, is a chemical compound that belongs to the family of piperazine derivatives. It has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug addiction.
作用機序
The mechanism of action of 4-(2-methoxyphenyl)-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide involves its binding to the dopamine D3 receptor, which is a G protein-coupled receptor that is expressed in various regions of the brain. Activation of the dopamine D3 receptor has been shown to modulate the release of dopamine and other neurotransmitters, which play a crucial role in reward processing and addiction.
Biochemical and Physiological Effects:
4-(2-methoxyphenyl)-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide has been found to have various biochemical and physiological effects, depending on the specific research application. In neuroscience, it has been found to increase dopamine release in the nucleus accumbens, a brain region that is implicated in reward processing and addiction. In cancer research, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
実験室実験の利点と制限
The advantages of using 4-(2-methoxyphenyl)-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide in lab experiments include its selectivity for the dopamine D3 receptor, which allows for specific targeting of this receptor in various research applications. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for research on 4-(2-methoxyphenyl)-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide. In neuroscience, further studies are needed to determine its potential use in the treatment of drug addiction and other neuropsychiatric disorders. In cancer research, further studies are needed to determine its potential use in combination with other anticancer agents. Additionally, further studies are needed to determine the safety and efficacy of 4-(2-methoxyphenyl)-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide in humans, as well as its potential use in other fields, such as immunology and infectious diseases.
合成法
4-(2-methoxyphenyl)-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide can be synthesized through a multi-step process that involves the reaction of 2-methoxyphenylpiperazine with oxalyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(2-hydroxyethyl)oxazolidin-2-one to yield 4-(2-methoxyphenyl)-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide.
科学的研究の応用
4-(2-methoxyphenyl)-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide has been studied for its potential use in various scientific research applications. In neuroscience, it has been found to act as a selective agonist for the dopamine D3 receptor, which has been implicated in drug addiction and other neuropsychiatric disorders. 4-(2-methoxyphenyl)-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide has also been studied for its potential use in cancer research, as it has been found to inhibit the growth of cancer cells in vitro and in vivo.
特性
IUPAC Name |
4-(2-methoxyphenyl)-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-22-16-7-3-2-6-15(16)19-8-10-20(11-9-19)17(21)18-13-14-5-4-12-23-14/h2-3,6-7,14H,4-5,8-13H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHLFICYABTLCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-methoxyphenyl)-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

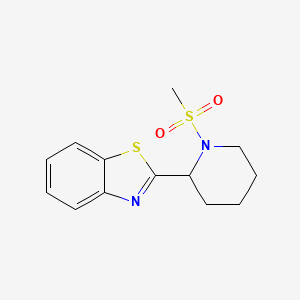
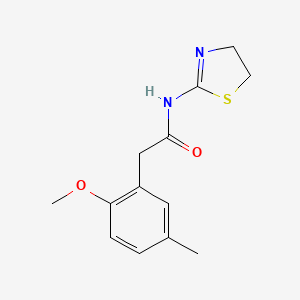

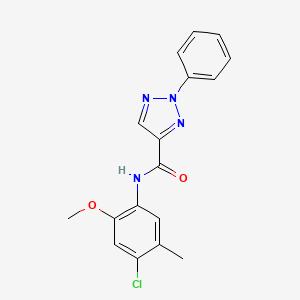
![2-benzhydryloxy-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]acetamide](/img/structure/B7545764.png)
![N-[1-[(1,1-dioxothiolan-3-yl)-methylamino]-4-methyl-1-oxopentan-2-yl]-2-methylbenzamide](/img/structure/B7545766.png)
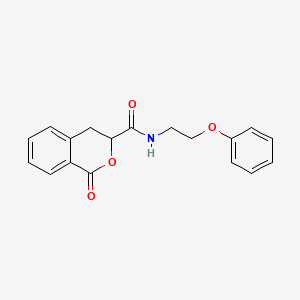

![1-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]piperidin-2-one](/img/structure/B7545808.png)
![N,5-diethyl-N-[2-(3-methoxyanilino)-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B7545816.png)
![N-ethyl-2-ethylsulfonyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide](/img/structure/B7545830.png)
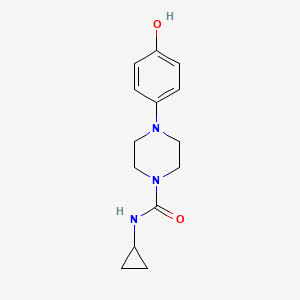
![N,5-diethyl-N-[2-(2-methoxyanilino)-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B7545843.png)
![1-[[4-(4-Methyl-2-phenylpiperazine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7545858.png)